

infrared (IR) spectroscopy of 1,2,4-trimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,4-Trimethyl-5-nitrobenzene

Cat. No.: B166894

[Get Quote](#)

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of **1,2,4-Trimethyl-5-nitrobenzene**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of **1,2,4-trimethyl-5-nitrobenzene** ($C_9H_{11}NO_2$), a substituted aromatic nitro compound. [1] Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the correlation between molecular structure and vibrational spectra. It offers a detailed interpretation of characteristic absorption bands, a validated experimental protocol for spectral acquisition using Fourier Transform Infrared (FTIR) spectroscopy, and a summary of the key spectral markers essential for the unambiguous identification and characterization of this molecule.

Introduction: The Molecule and the Method

1,2,4-Trimethyl-5-nitrobenzene, also known as 5-nitropseudocumene, is an aromatic compound featuring a benzene ring substituted with three methyl groups and a nitro group.[2] The analysis of nitrated aromatic hydrocarbons is of significant interest due to their prevalence as intermediates in chemical synthesis and their potential environmental and toxicological relevance.[3][4][5][6]

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and provides insights into the overall molecular structure. For a molecule like **1,2,4-trimethyl-5-nitrobenzene**, IR spectroscopy is indispensable for confirming the presence of the nitro group, the aromatic system, and the alkyl substituents, as well as verifying the specific substitution pattern on the ring.^[7]

This guide will elucidate the expected IR absorption frequencies for **1,2,4-trimethyl-5-nitrobenzene**, explain the underlying vibrational principles, and provide a robust methodology for obtaining a high-fidelity spectrum.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting an IR spectrum lies in understanding the molecule's structure and the corresponding vibrational modes of its functional groups.

Caption: Molecular structure of **1,2,4-trimethyl-5-nitrobenzene**.

The primary IR-active vibrational modes can be categorized as follows:

- C-H Vibrations: These are separated into aromatic (=C-H) and aliphatic (-C-H) modes. Aromatic C-H stretching occurs at a higher frequency ($>3000\text{ cm}^{-1}$) than aliphatic C-H stretching ($<3000\text{ cm}^{-1}$).^[8] Bending vibrations (in-plane and out-of-plane) occur at lower frequencies and are highly informative.
- Aromatic Ring Vibrations: The C=C bonds within the benzene ring give rise to characteristic stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region.^{[8][9]}
- Nitro Group Vibrations: The NO_2 group is a strong chromophore in IR spectroscopy, characterized by two intense stretching bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).^{[10][11][12]} Their exact positions are sensitive to electronic effects from the aromatic ring.^{[13][14]}

- Methyl Group Vibrations: The three CH_3 groups will exhibit characteristic symmetric and asymmetric stretching and bending modes.[15][16]

Detailed Spectral Interpretation

The IR spectrum of **1,2,4-trimethyl-5-nitrobenzene** can be divided into several key regions. The expected absorption bands and their assignments are summarized in the table below.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Expected Intensity	Notes
3100 - 3000	Aromatic C-H Stretch	Medium to Weak	The presence of peaks just above 3000 cm ⁻¹ is a clear indicator of C-H bonds on an aromatic ring.[8]
2995 - 2850	Aliphatic C-H Stretch (Methyl)	Strong	Multiple bands are expected due to asymmetric and symmetric stretching of the three CH ₃ groups.[9]
~1610 & ~1500	Aromatic C=C Ring Stretch	Medium	These two bands are characteristic of the benzene ring itself.
1550 - 1490	Asymmetric NO ₂ Stretch	Very Strong	This is one of the most prominent and diagnostic peaks in the spectrum. Conjugation with the aromatic ring shifts this band to a lower frequency compared to aliphatic nitro compounds.[11][12]
1470 - 1440	Asymmetric CH ₃ Bend	Medium	Often referred to as the "scissoring" vibration of the methyl group.[15][16]
1360 - 1315	Symmetric NO ₂ Stretch	Very Strong	The second key diagnostic peak for the nitro group. In aromatic nitro

			compounds, this band is typically strong, similar in intensity to the asymmetric stretch.[8][10][11]
1390 - 1370	Symmetric CH ₃ Bend	Medium to Weak	Known as the "umbrella" mode. A peak around 1380 cm ⁻¹ is characteristic.
900 - 800	Aromatic C-H Out-of-Plane Bend	Strong	The position of this band is highly diagnostic of the ring substitution pattern. For a 1,2,4,5-tetrasubstituted benzene, a strong absorption is expected in this region, indicating two adjacent free hydrogens.
~850	C-N Stretch	Medium	The stretching vibration of the bond connecting the nitro group to the aromatic ring.

Experimental Protocol: High-Fidelity FTIR Analysis

A reliable spectrum is foundational to accurate interpretation. The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of solid **1,2,4-trimethyl-5-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Standard workflow for FTIR analysis of a solid sample using the KBr method.

I. Sample Preparation (Potassium Bromide - KBr Pellet Technique)

- Rationale: This technique disperses the solid sample in an IR-transparent matrix (KBr), minimizing scattering and producing a high-quality transmission spectrum. The compound **1,2,4-trimethyl-5-nitrobenzene** is a solid at room temperature, making this method suitable. [\[2\]](#)[\[17\]](#)
- Step 1: Grinding: Weigh approximately 1-2 mg of **1,2,4-trimethyl-5-nitrobenzene** and 100-200 mg of dry, spectroscopy-grade KBr powder. Combine them in an agate mortar.
- Step 2: Homogenization: Gently grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. This ensures the sample is finely dispersed and reduces particle size effects.
- Step 3: Pellet Pressing: Transfer a portion of the powder into a pellet press die. Place the die under a hydraulic press and apply pressure of approximately 8-10 metric tons for 1-2 minutes.
- Step 4: Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

II. Instrument Setup and Data Acquisition

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is required.

- Step 1: Background Collection: Place a pure KBr pellet (or an empty sample holder for an air background) in the spectrometer's sample compartment. Run a background scan to measure the instrument's response and the absorbance of atmospheric CO₂ and H₂O. This spectrum will be automatically subtracted from the sample spectrum.
- Step 2: Sample Collection: Replace the background pellet with the sample pellet.
- Step 3: Acquisition Parameters:
 - Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
 - Resolution: 4 cm⁻¹ (provides sufficient detail for most applications)
 - Number of Scans: 32 (co-adding multiple scans improves the signal-to-noise ratio)
- Step 4: Initiate Scan: Begin the data acquisition.

III. Data Processing and Interpretation

- Step 1: Fourier Transform: The instrument software automatically converts the raw data (interferogram) into the final spectrum (transmittance or absorbance vs. wavenumber).
- Step 2: Baseline Correction: Apply a baseline correction algorithm to account for any sloping or curved baselines, ensuring accurate peak intensities.
- Step 3: Peak Analysis: Use the software's tools to identify the precise wavenumbers of the absorption maxima. Compare these experimental values to the expected ranges outlined in Section 3 to confirm the structure of **1,2,4-trimethyl-5-nitrobenzene**.

Conclusion

The infrared spectrum of **1,2,4-trimethyl-5-nitrobenzene** is rich with information, providing a definitive fingerprint for its molecular structure. The most telling features are the pair of intense absorption bands for the asymmetric and symmetric stretching of the conjugated nitro group, typically found between 1550-1490 cm⁻¹ and 1360-1315 cm⁻¹, respectively. These, in conjunction with the characteristic absorptions for aromatic C-H, aliphatic C-H, and C=C ring vibrations, allow for confident identification. Furthermore, analysis of the fingerprint region, particularly the C-H out-of-plane bending modes, can corroborate the 1,2,4,5-tetrasubstitution

pattern of the benzene ring. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra to support synthesis confirmation, quality control, and further scientific investigation.

References

- GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons.
- Infrared of nitro compounds. Chemistry LibreTexts. [\[Link\]](#)
- Polarized Infrared Radiation in the Study of the Molecular Structure of Substituted Nitrobenzenes. Applied Spectroscopy. [\[Link\]](#)
- Table of Characteristic IR Absorptions. University of Colorado Boulder. [\[Link\]](#)
- **1,2,4-Trimethyl-5-nitrobenzene.**
- GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Oxford Academic. [\[Link\]](#)
- Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman)
- The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [\[Link\]](#)
- The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [\[Link\]](#)
- **1,2,4-TRIMETHYL-5-NITROBENZENE.**
- IR: nitro groups. University of Calgary. [\[Link\]](#)
- FTIR analysis and evaluation of carcinogenic and mutagenic risks of nitro-polycyclic aromatic hydrocarbons in PM1.0.
- Nitro compound infrared spectra. Chemistry LibreTexts. [\[Link\]](#)
- The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [\[Link\]](#)
- IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene.
- Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman) by quantum chemical calculations.
- 1,2,3-Trimethyl-5-nitrobenzene.
- Determination of nitrated polynuclear aromatic hydrocarbons in particulate extracts by using capillary column gas chromatography with nitrogen selective detection.
- Benzene, 1,3,5-trimethyl-2-nitro-. NIST WebBook. [\[Link\]](#)
- Analysis of nitrated polycyclic aromatic hydrocarbons.
- Infrared spectrum of 1,3,5-trimethylbenzene. Doc Brown's Chemistry. [\[Link\]](#)
- Benzene, 1,2,4-trimethyl-. NIST WebBook. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 1,2,4-Trimethyl-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. 1,2,4-TRIMETHYL-5-NITROBENZENE | 610-91-3 [chemicalbook.com]
- To cite this document: BenchChem. [infrared (IR) spectroscopy of 1,2,4-trimethyl-5-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166894#infrared-ir-spectroscopy-of-1-2-4-trimethyl-5-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com